molecular formula C9H16O3 B107165 Methyl 7-oxooctanoate CAS No. 16493-42-8

Methyl 7-oxooctanoate

Cat. No.: B107165
CAS No.: 16493-42-8
M. Wt: 172.22 g/mol
InChI Key: NKWMLOXILABMHV-UHFFFAOYSA-N
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Description

Contextualization within Oxoester Chemistry

Oxoesters, also known as ketoesters, are a class of organic compounds that contain both a ketone and an ester functional group. The relative position of these two groups significantly influences the chemical reactivity of the molecule. Methyl 7-oxooctanoate is a γ-keto ester, where the keto group is located at the seventh carbon atom relative to the ester group. This separation of the functional groups means they can often be reacted selectively, a desirable characteristic for multi-step organic syntheses. vulcanchem.com

The presence of both an electron-withdrawing ester group and a carbonyl group allows for a variety of chemical transformations. The ketone can undergo nucleophilic addition and condensation reactions, while the ester is susceptible to hydrolysis, transesterification, and reduction. This versatility makes oxoesters like this compound valuable intermediates in the synthesis of more complex molecules. nih.gov

Significance in Contemporary Chemical Science

The primary significance of this compound in contemporary chemical science lies in its role as a versatile intermediate in organic synthesis. Its bifunctional nature is exploited to construct complex molecular architectures.

One of the notable applications of this compound is in the synthesis of prostaglandins (B1171923) and their analogues. chemicalbook.com Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. This compound serves as a precursor to key intermediates in the synthesis of these biologically important molecules. chemicalbook.comresearchgate.net

Furthermore, this compound is utilized as a building block for creating various heterocyclic compounds and macrocyclic lactones. researchgate.net For instance, it can be used in condensation reactions with hydrazines to form derivatives that may possess interesting chemical and biological properties. researchgate.net The synthesis of 8-hydroxy-8-methylnonan-2-one is another reaction where this compound is a key starting material. chegg.com

Scope of Academic Inquiry for this compound

Academic research involving this compound primarily focuses on its synthesis and its application as a synthetic intermediate. Researchers have explored various methods for its preparation, including the nucleophilic acylation of disodium (B8443419) tetracarbonylferrate with methyl 6-bromohexanoate (B1238239). orgsyn.orgresearchgate.net This method is noted for its efficiency in producing the target molecule.

Current research also investigates the use of this compound in novel synthetic pathways. For example, its role in the Tishchenko reaction to form larger molecules like 7-oxooctyl 7-oxooctanoate has been studied. researchgate.netpleiades.online Additionally, the development of "one-pot" synthesis strategies that utilize derivatives of suberic acid to produce related oxoesters highlights the ongoing effort to create more efficient and economical chemical processes. google.com The reactivity of the ketone and ester groups continues to be explored for the construction of complex organic structures, demonstrating the enduring utility of this compound in the field of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(10)6-4-3-5-7-9(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWMLOXILABMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 7 Oxooctanoate

Established Laboratory Synthesis Routes

Established methods for synthesizing methyl 7-oxooctanoate and similar oxoesters primarily involve direct esterification or reactions mediated by organometallic reagents. These routes are well-documented and provide reliable pathways to the target compound.

Esterification Approaches for this compound

The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 7-oxooctanoic acid. vulcanchem.comsigmaaldrich.com This acid-catalyzed reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of methanol and subsequent elimination of water to form the ester.

A similar procedure has been documented for the synthesis of the ethyl ester, ethyl 7-oxooctanoate, where 7-oxooctanoic acid is refluxed with ethanol (B145695) and concentrated sulfuric acid. vulcanchem.com This highlights the general applicability of Fischer esterification for producing various alkyl 7-oxooctanoates.

Table 1: Esterification of 7-Oxooctanoic Acid
ReactantReagentCatalystProduct
7-Oxooctanoic AcidMethanolSulfuric AcidThis compound
7-Oxooctanoic AcidEthanolSulfuric AcidEthyl 7-oxooctanoate

Organometallic Reagent Mediated Syntheses of Oxoesters

Organometallic reagents offer powerful and versatile methods for the formation of carbon-carbon bonds and the synthesis of functionalized molecules like oxoesters. mt.compageplace.de One notable example is the use of disodium (B8443419) tetracarbonylferrate, which acts as a nucleophilic acylating agent. orgsyn.orgresearchgate.net This reagent can react with appropriate alkyl halides to generate the desired keto-ester framework. For instance, the synthesis of methyl 7-oxoheptanoate has been achieved using this methodology. orgsyn.org While this specific example produces a related compound, the strategy is adaptable for the synthesis of this compound by selecting the appropriate starting materials.

The general principle involves the reaction of the organometallic complex with an electrophile containing the ester functionality, or a precursor to it, leading to the formation of the oxoester. mt.com These reactions are often carried out under inert atmospheres due to the air and moisture sensitivity of many organometallic reagents. pageplace.deorgsyn.org

Precursor Chemistry and Functional Group Interconversions Towards this compound

The synthesis of this compound is intrinsically linked to the availability and synthesis of its precursors. The strategic manipulation of functional groups and the use of cyclic starting materials are key aspects of its preparation.

Synthesis of 7-Oxooctanoic Acid and Related Carboxylic Acid Precursors

7-Oxooctanoic acid is the direct precursor for the esterification to this compound. sigmaaldrich.comchemicalbook.com This fatty acid can be formed through the action of acid synthases from acetyl-CoA and malonyl-CoA precursors. sigmaaldrich.com In the laboratory, it can be prepared through various synthetic routes. One method involves the base-induced ring cleavage of 2-acetylcyclohexanone. orgsyn.org Another approach utilizes the oxidation of suitable precursors. For example, 6-methyl-7-hydroxyoctanoic acid can be oxidized using reagents like potassium permanganate (B83412) or chromium trioxide to yield the corresponding keto acid.

Table 2: Synthesis of 7-Oxooctanoic Acid Precursors
Starting MaterialKey TransformationProduct
2-AcetylcyclohexanoneBase-induced ring cleavage7-Oxooctanoic acid
6-Methyl-7-hydroxyoctanoic acidOxidation6-Methyl-7-oxooctanoic acid

Transformations from Cyclic Precursors to Linear Oxoesters

The synthesis of linear oxoesters like this compound can also be achieved from cyclic precursors. orgsyn.org For example, the synthesis of methyl 7-oxoheptanoate has been accomplished in two steps from cycloheptanone. orgsyn.org A notable strategy involves the "one-pot" synthesis starting from suberic acid, a dicarboxylic acid. researchgate.net This method involves the conversion of suberic acid to its acid chloride, followed by reaction with furan (B31954) in the presence of a Lewis acid. researchgate.net The resulting intermediate can then be converted to the desired oxoester. researchgate.net

Another approach involves the Baeyer-Villiger oxidation of a cyclic ketone. For instance, ethyl cyclohexanone-2-acetate has been used as a precursor in the synthesis of α-lipoic acid, which involves the formation of a seven-membered cyclolactone through oxidation. rsc.org Such ring-opening strategies provide a pathway to linear, functionalized molecules from readily available cyclic starting materials.

Advanced Synthetic Protocols and Green Chemistry Considerations in Oxoester Production

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally benign methods. In the context of oxoester synthesis, this includes the use of biocatalysis and the development of greener reaction conditions.

Biocatalytic approaches offer significant advantages in terms of selectivity and reduced environmental impact. rsc.orgrsc.org For instance, a three-step biocatalytic procedure has been developed for the conversion of cycloalkenecarboxylates to chiral 3-oxoesters. rsc.orgrsc.org This process utilizes enzymes for hydroxylation, alcohol oxidation, and alkene reduction, all performed in a sequential, one-pot manner. rsc.orgrsc.org Although this specific example produces a different regioisomer, the principles of using enzymatic cascades are applicable to the synthesis of other oxoesters.

Green chemistry principles are also being applied to traditional chemical methods. This includes the use of less hazardous solvents, solvent-free reaction conditions, and the development of recyclable catalysts. nih.gov For example, the esterification of dicarboxylic acids has been studied using solid acid catalysts like alumina, which can be recovered and reused. rsc.org Furthermore, reactions can be performed under microwave irradiation to reduce reaction times and energy consumption. nih.gov The use of water as a solvent, where possible, also contributes to a more sustainable synthetic process. nih.govresearchgate.net

Enzymatic Approaches in Oxoester Synthesis

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods for producing oxoesters. Biocatalysis offers significant advantages, including high stereoselectivity and reduced environmental impact. rsc.org Enzymes are used in various ways to construct the oxoester framework.

A multi-step, entirely biocatalytic procedure has been developed for the synthesis of chiral cyclic 3-oxoesters. rsc.org This process involves three key enzymatic steps:

Allylic Hydroxylation: Rhizopus oryzae cells are used to introduce a hydroxyl group at the allylic position of cycloalkenecarboxylates. rsc.org This step is noted for its high regioselectivity. polimi.it

Alcohol Oxidation: The resulting allylic alcohol is then oxidized to the corresponding ketone using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. rsc.org

Alkene Reduction: Finally, an ene-reductase is employed for the hydrogenation of the carbon-carbon double bond, yielding the final chiral oxoester. rsc.org

Another prominent enzymatic approach involves the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of α-oxo esters to produce chiral α-hydroxy esters, which are valuable intermediates. nih.gov This biotransformation achieves high conversions (often >99%) and excellent enantioselectivities (>99% ee). nih.gov

γ-Oxo esters are also accessible through biocatalysis. The asymmetric bioreduction of α,β-unsaturated γ-keto esters using ene-reductases from the Old Yellow Enzyme family proceeds with high conversion rates and stereoselectivity, providing access to a wide range of both acyclic and cyclic derivatives. rsc.org

One-Pot Synthesis Strategies for Oxoesters

One-pot synthesis strategies are highly valued in organic chemistry for their efficiency, as they reduce the number of work-up and purification steps, saving time, and resources. For oxoesters and their derivatives, several one-pot methods have been developed.

For instance, a practical one-pot synthesis of 8-(furan-2-yl)-8-oxooctanoic acid, a precursor to a related methyl oxooctanoate, has been reported starting from suberic acid. researchgate.net The process involves the dehydration of suberic acid with acetic anhydride (B1165640) to form an intermediate (2,9-oxonanedione), which then reacts with furan in a Friedel-Crafts acylation catalyzed by zinc chloride. researchgate.net This key intermediate can then be esterified in a subsequent step to yield methyl 8-(furan-2-yl)-8-oxooctanoate with high yield (97%). researchgate.net

Another example of a one-pot strategy involves the synthesis of 4H-chromene derivatives. acs.org In this tandem reaction, 2-hydroxybenzyl alcohols react with 1,3-dicarbonyl compounds, such as ethyl 3-oxobutanoate, in the presence of a methyltrifluoromethanesulfonate catalyst to furnish the chromene scaffold in a single operation. acs.org Such strategies highlight the utility of oxoesters as building blocks in complex molecule synthesis.

A metal-free, one-pot cascade method using sodium borohydride (B1222165) and microwave heating has also been developed for the efficient synthesis of lactones from ketoacids, demonstrating the direct conversion of related starting materials under efficient conditions. rsc.org

Industrial Scale Preparation Methodologies for Related Oxoesters

Oxo chemicals, a category that includes oxo esters, are crucial in various industries like automotive, construction, and pharmaceuticals for manufacturing products such as plasticizers, paints, coatings, and adhesives. markwideresearch.com The industrial production of these compounds focuses on efficiency, cost-effectiveness, and increasingly, sustainability. markwideresearch.com

An example of an industrial process involving an oxoester is the synthesis of L-carnitine. google.com A key step in this process is the enantioselective reduction of an alkyl 4-chloro-3-oxobutyrate. This reduction is carried out using a ruthenium-based catalyst to produce the corresponding optically active 3-hydroxy derivative with high yield and enantiomeric purity. google.com This highlights the use of specialized catalysts in industrial-scale synthesis to achieve high selectivity, which is often a challenge. The process aims for high reproducibility and minimization of biological contamination risks that can be associated with microbiological synthesis routes. google.com

The broader oxo process, which involves the hydroformylation of olefins by adding carbon monoxide and hydrogen, is a fundamental industrial method for producing oxo aldehydes, which are then often converted to oxo alcohols and esters. markwideresearch.com The trend in the industry is moving towards greener technologies and bio-based production methods to meet the demand for sustainable chemical manufacturing. markwideresearch.com

Comparative Analysis of Synthetic Efficiency and Yields for this compound

The efficiency and yield of synthetic routes to this compound and related oxoesters can vary significantly depending on the chosen methodology. A comparative analysis reveals trade-offs between yield, cost, scalability, and environmental impact.

One of the classical methods for synthesizing a closely related compound, methyl 7-oxoheptanoate, involves the nucleophilic acylation of methyl 6-bromohexanoate (B1238239) using disodium tetracarbonylferrate. orgsyn.org This method provides the final product in a respectable yield of 57–63% after distillation. orgsyn.org

In contrast, multi-step syntheses that may be required for more complex oxoester analogues can have varying yields at each step. For example, in the synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, the sulfuric acid-catalyzed methylation of the precursor carboxylic acid to the corresponding methyl ester proceeds with a very high yield of 97%. researchgate.net This suggests that if the corresponding 7-oxooctanoic acid were available, its esterification to this compound would likely be a high-yielding step.

The following table provides a comparative overview of yields for different synthetic methods for oxoesters closely related to this compound.

Compound Synthetic Method Key Reagents/Catalysts Reported Yield Reference
Methyl 7-oxoheptanoateNucleophilic AcylationDisodium tetracarbonylferrate57–63% orgsyn.org
Methyl 8-(furan-2-yl)-8-oxooctanoateEsterificationSulfuric Acid97% researchgate.net
Chiral cyclic γ-oxoestersMulti-step Enzymatic SynthesisRhizopus oryzae, laccase/TEMPO, ene-reductase47–68% (overall) polimi.it
Ethyl 2-((6-(4-chlorobenzyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)-3-oxobutanoateS-alkylation-75.34% nih.gov

Reaction Mechanisms and Derivatization Chemistry of Methyl 7 Oxooctanoate

Fundamental Reactivity of the Methyl Ester and Ketone Functional Groups

The presence of both an ester and a ketone allows for selective reactions based on the choice of reagents and reaction conditions. The ketone group is generally more reactive towards nucleophiles than the ester.

Nucleophilic Addition Reactions at the Ketone Carbonyl Center

The most common reaction for ketones is nucleophilic addition to the carbonyl group. The carbonyl carbon is electrophilic due to the polarity of the carbon-oxygen double bond, making it a target for electron-rich nucleophiles. lnct.ac.inlibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which pushes the pi electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub

Aldehydes are typically more reactive than ketones in nucleophilic additions for both steric and electronic reasons. pressbooks.pub In the case of methyl 7-oxooctanoate, the ketone at the C-7 position is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (like Grignard or organolithium reagents), hydrides, and amines.

The general pathway for this reaction is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed. libretexts.org

Protonation: The alkoxide is protonated by a weak acid (like water or added acid) to give the final alcohol product. lnct.ac.in

This reactivity makes the ketone group a key site for introducing new functional groups or building carbon-carbon bonds.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functional group in this compound can undergo hydrolysis, a reaction that splits the ester back into its constituent carboxylic acid and alcohol. libretexts.org This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. It is an equilibrium process that is driven to completion by using a large excess of water. libretexts.orgchemistrysteps.com The reaction requires heating with a strong acid catalyst. savemyexams.com

Base-Catalyzed Hydrolysis (Saponification): When a base like sodium hydroxide (B78521) is used, the reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. chemistrysteps.comsavemyexams.com This salt is no longer electrophilic enough to react with the alcohol, driving the reaction to completion. chemistrysteps.com The products are an alcohol and a carboxylate salt. libretexts.orglibretexts.org

Hydrolysis Type Catalyst Reversibility Products
AcidicDilute Acid (e.g., H₂SO₄)Reversible (Equilibrium)Carboxylic Acid & Alcohol
AlkalineDilute Base (e.g., NaOH)IrreversibleCarboxylate Salt & Alcohol

Transesterification is another important reaction of the ester group. It involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. redalyc.orgrsc.org For this compound, the methyl group can be exchanged for a different alkyl or aryl group by heating it with another alcohol (e.g., ethanol (B145695), benzyl (B1604629) alcohol). nih.govjocpr.com Like hydrolysis, this reaction is typically catalyzed by acids or bases and is a reversible process. savemyexams.comrsc.org Using an excess of the new alcohol can shift the equilibrium toward the desired product. savemyexams.com This reaction is fundamental in processes like the production of biodiesel (Fatty Acid Methyl Esters, or FAME). savemyexams.comcrownoil.co.uk

Enolization and Alpha-Carbon Reactivity

The hydrogens on the carbon atoms adjacent to the carbonyl groups (the α-carbons) are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.comkhanacademy.org this compound has two sets of α-hydrogens: those at the C-6 position (alpha to the ketone) and those at the C-2 position (alpha to the ester).

The protons at C-6 are significantly more acidic (pKa ≈ 19-20 for a typical ketone) than those at C-2 (pKa ≈ 25 for a typical ester). libretexts.org This difference allows for the selective formation of the ketone enolate by using an appropriate base. The resulting enolate is a strong nucleophile and can react with various electrophiles, such as alkyl halides, at the alpha-carbon, forming a new carbon-carbon bond. masterorganicchemistry.comleah4sci.com This reactivity is central to many important synthetic reactions, including the aldol (B89426) condensation. khanacademy.orglibretexts.org The enolate anion has two nucleophilic sites (the α-carbon and the oxygen), but reactions with most electrophiles occur at the carbon. masterorganicchemistry.com

Reduction Reactions of the Ketone Moiety in this compound

The ketone group in this compound can be selectively reduced to a secondary alcohol (methyl 7-hydroxyoctanoate) without affecting the methyl ester group. This transformation can be achieved through various chemical and enzymatic methods.

Chemical Reduction Methods

Several chemical reagents are capable of reducing ketones to alcohols. The choice of reagent is crucial for achieving selectivity, especially in the presence of other reducible functional groups like the ester.

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters. This makes it an ideal choice for the selective reduction of the ketone in this compound.

Lithium aluminium hydride (LiAlH₄): This is a very strong and reactive reducing agent that will reduce both the ketone and the ester group. Therefore, it is not suitable for the selective reduction of just the ketone in this molecule.

Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃): This is a sterically hindered and less reactive version of LiAlH₄. It is often used for the stereoselective reduction of ketones. researchgate.net For example, it has been used for the stereospecific reduction of the 7-oxo group in certain steroid structures. researchgate.net

Reagent Selectivity Outcome with this compound
Sodium borohydride (NaBH₄)Reduces ketones and aldehydesSelectively reduces the C-7 ketone to a hydroxyl group
Lithium aluminium hydride (LiAlH₄)Reduces ketones, esters, carboxylic acidsReduces both the ketone and the methyl ester
Lithium tri-tert-butoxyaluminum hydrideReduces ketones, often with high stereoselectivityReduces the C-7 ketone to a hydroxyl group

Stereoselective Enzymatic Reduction

The reduction of the prochiral ketone in this compound can lead to two different stereoisomers (R and S) of methyl 7-hydroxyoctanoate. Achieving high stereoselectivity is often accomplished using biocatalysts, particularly ketoreductases (KREDs). nih.gov These enzymes, often used as whole-cell catalysts (e.g., engineered E. coli) or as isolated enzymes, utilize cofactors like NADPH to perform highly specific reductions. nih.govnih.gov

Research has demonstrated the high efficiency and stereoselectivity of enzymatic reductions for similar keto esters:

Engineered E. coli cells have been used to catalyze the reduction of various keto esters, achieving yields of over 99% and excellent enantiomeric excess (>99% ee). nih.gov

Ketoreductases from sources like Sporobolomyces salmonicolor have been engineered to enhance activity and stereoselectivity for the synthesis of key chiral alcohol intermediates. rsc.org

The reaction conditions, such as pH and temperature, are critical for optimizing the enzyme's activity and the final product yield. For instance, studies on the reduction of methyl acetoacetate (B1235776) found an optimal pH range of 6.5-7.0. nih.gov

This enzymatic approach is a powerful tool for producing enantiomerically pure chiral alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. rsc.org

Oxidation Reactions of this compound

The ketone group in this compound is susceptible to oxidation, which can be selectively targeted to yield various carboxylic acid derivatives.

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters. wikipedia.orgorganic-chemistry.org In the case of this compound, treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgrsc.org This reaction proceeds through the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent alkyl groups. Generally, the group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.org For this compound, the hexyl group has a higher migratory aptitude than the methyl group, leading to the formation of an ester.

The reaction can be catalyzed by enzymes known as Baeyer-Villiger monooxygenases (BVMOs), which utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen. wikipedia.orglibretexts.org These biocatalytic oxidations often exhibit high levels of regio- and stereoselectivity. libretexts.org

Under more forceful oxidizing conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the ketone can undergo oxidative cleavage to produce carboxylic acids. quora.com This process involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.

Alpha-Carbon Reactions of this compound

The presence of protons on the carbon atoms alpha to the ketone carbonyl group imparts acidity, allowing for a variety of C-C bond-forming reactions.

The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form an enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile and can react with various electrophiles. libretexts.org

Alkylation: The enolate of this compound can undergo SN2 reactions with alkyl halides. libretexts.org This reaction introduces an alkyl group at the α-position. The choice of the alkylating agent is crucial, with primary and methyl halides being the most effective. libretexts.org The use of a strong, non-nucleophilic base like LDA helps to ensure complete enolate formation and minimize side reactions. The Stork enamine synthesis provides an alternative, milder method for α-alkylation, proceeding through an enamine intermediate. libretexts.orglibretexts.org

Acylation: Similarly, the enolate can be acylated by reacting with an acyl halide or anhydride (B1165640). libretexts.org This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound.

A challenge in both alkylation and acylation is the potential for poly-substitution, which can be controlled by careful selection of reaction conditions, such as temperature and the stoichiometry of the base and electrophile. cdnsciencepub.com

The enolate of this compound can participate in aldol condensation reactions. cdnsciencepub.com In a self-condensation, one molecule of the enolate attacks the carbonyl group of another molecule of this compound. More commonly, the enolate is reacted with a different aldehyde or ketone in a crossed aldol condensation. stackexchange.com The reaction is typically carried out under basic conditions and can be controlled to favor either the kinetic or thermodynamic enolate. stackexchange.com

The initial aldol addition product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone. cdnsciencepub.com The intramolecular aldol condensation of a related compound, 7-oxooctanal, highlights the potential for cyclization reactions. stackexchange.com

Advanced Reaction Pathways and Novel Transformations of this compound

Beyond the fundamental reactions, this compound can be involved in more complex transformations, including those involving radical intermediates.

Free radicals are highly reactive species with an unpaired electron. utexas.edu In the context of oxoesters like this compound, radical reactions can be initiated by thermal or photochemical homolysis of a weak bond or by the use of a radical initiator. utexas.edu

One potential pathway involves the abstraction of a hydrogen atom from one of the α-carbons to form a carbon-centered radical. This radical can then participate in various reactions, such as addition to carbon-carbon double bonds or dimerization. nptel.ac.in The stability of the radical intermediate plays a significant role in determining the reaction outcome.

Another possibility is the involvement in atom transfer radical cyclization reactions, where a radical is generated at one position in the molecule and then adds intramolecularly to a double or triple bond elsewhere in the same molecule. kyoto-u.ac.jp While specific examples involving this compound are not extensively documented, the principles of free radical chemistry suggest its potential for such transformations under appropriate conditions. kyoto-u.ac.jphelsinki.fi

Interactive Data Tables

Common Reagents for the Oxidation of Ketones
ReagentProduct TypeReference
Peroxyacids (e.g., m-CPBA)Ester (Baeyer-Villiger Oxidation) organic-chemistry.org
Potassium permanganate (KMnO4)Carboxylic Acids (Oxidative Cleavage) quora.com
Chromic acid (H2CrO4)Carboxylic Acids (Oxidative Cleavage) quora.com
Baeyer-Villiger Monooxygenases (BVMOs)Ester wikipedia.orglibretexts.org
Typical Conditions for α-Alkylation of Ketones
BaseElectrophileReaction TypeReference
Lithium diisopropylamide (LDA)Alkyl Halide (e.g., CH3I)SN2 Alkylation libretexts.org
Sodium Hydride (NaH)Alkyl HalideSN2 Alkylation libretexts.org
Secondary Amine (e.g., Pyrrolidine)Alkyl HalideStork Enamine Alkylation libretexts.orglibretexts.org

Rearrangement Reactions in Oxoester Chemistry

Rearrangement reactions represent a pivotal class of transformations in organic synthesis, enabling the skeletal reconstruction of molecules to afford structurally complex products. In the realm of oxoester chemistry, these reactions are particularly valuable for accessing diverse molecular architectures from readily available starting materials. This compound, with its bifunctional nature comprising a ketone and a methyl ester, presents a versatile substrate for various rearrangement pathways. The interplay between these two functional groups dictates the course of these reactions, leading to a range of synthetically useful intermediates.

One notable rearrangement involving a derivative of this compound is the Piancatelli rearrangement. This reaction has been utilized in the synthesis of a key intermediate for misoprostol, a synthetic prostaglandin (B15479496) E1 analog. researchgate.net The process involves the acid-catalyzed rearrangement of a furylcarbinol, which can be derived from a precursor related to this compound. Specifically, 8-(furan-2-yl)-8-oxooctanoic acid, a compound structurally similar to the target molecule, undergoes methylation to its methyl ester, followed by reduction and a subsequent zinc chloride-catalyzed Piancatelli rearrangement to yield methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. researchgate.net This transformation highlights the utility of rearrangement reactions in constructing cyclic systems from linear oxoester precursors.

While direct studies on rearrangement reactions of this compound itself are not extensively documented in readily available literature, the principles of well-established rearrangement reactions of ketones and esters can be applied to predict its potential reactivity. Key examples of such rearrangements applicable to oxoesters include the Baeyer-Villiger oxidation, Favorskii rearrangement, and Wolff rearrangement, among others. These reactions typically involve the migration of an alkyl or aryl group to an electron-deficient center, leading to a new carbon skeleton.

The Baeyer-Villiger oxidation, for instance, involves the oxidation of a ketone to an ester or lactone using peroxy acids. wiley-vch.de For an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent alkyl groups determines the regioselectivity of the reaction. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de In the case of this compound, the migration of the C6 alkyl group would lead to the formation of an ester, while migration of the methyl group would result in an acetate. The more substituted C6 carbon would be expected to migrate preferentially.

The Favorskii rearrangement is another pertinent reaction, typically occurring with α-halo ketones in the presence of a base. While this compound does not inherently possess a halogen at the α-position (C6 or C8), its derivatization to an α-halo ketone would open the pathway for this rearrangement. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a rearranged carboxylic acid or ester.

The Wolff rearrangement, which converts an α-diazoketone into a ketene (B1206846), is also a plausible transformation for a derivative of this compound. The requisite α-diazoketone can be synthesized from the corresponding carboxylic acid or its derivative. The resulting ketene is a highly reactive intermediate that can be trapped with various nucleophiles, such as water, alcohols, or amines, to produce carboxylic acids, esters, or amides with a rearranged carbon skeleton.

Biochemical Pathways and Enzymatic Transformations of Methyl 7 Oxooctanoate

Role in Lipid and Fatty Acid Metabolism

As a modified fatty acid, Methyl 7-oxooctanoate is poised to interact with the enzymatic machinery of lipid and fatty acid metabolism. Its processing through these pathways is dictated by the specificity of the involved enzymes for its unique oxo-ester structure.

Substrate Recognition by Metabolic Enzymes in Fatty Acid Pathways

The entry of this compound into fatty acid metabolic pathways, such as β-oxidation, is contingent on its recognition by a series of enzymes. The initial and often rate-limiting step of β-oxidation is catalyzed by acyl-CoA dehydrogenases (ACADs), enzymes that exhibit specificity for the chain length of their fatty acyl-CoA substrates. wikipedia.orgnih.gov While most ACADs have defined specificities (e.g., short-chain, medium-chain, long-chain), some, particularly those from certain microorganisms like mycobacteria, have demonstrated broad substrate specificity. pnas.org These promiscuous enzymes can accommodate a variety of fatty acyl-CoA molecules, suggesting that Methyl 7-oxooctanoyl-CoA, the activated form of the parent acid, could potentially serve as a substrate.

The presence of the C-7 ketone group, however, introduces a structural variation that could influence binding and catalysis. The active site of ACADs is a tightly packed environment, and the polarity and geometry of the keto group may affect the precise positioning of the substrate for dehydrogenation to occur between the α- and β-carbons. wikipedia.org While direct studies on this compound are limited, the ability of fatty acid metabolizing enzymes to process a range of modified fatty acids suggests a potential, albeit perhaps less efficient, interaction.

Enzymatic Oxidation and Reduction Processes of Oxoesters

The ketone and ester functionalities of this compound are susceptible to enzymatic oxidation and reduction reactions, which represent key transformations in its metabolic fate.

Enzymatic Reduction: The reduction of the ketone group in oxoesters to a secondary alcohol is a well-documented biocatalytic reaction, often carried out by ketoreductases (KREDs), a class of oxidoreductases. nih.govresearchgate.netfrontiersin.orgnih.gov These enzymes, which typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H) as a cofactor, are of significant interest for the stereoselective synthesis of chiral alcohols. For instance, the enzymatic reduction of related compounds like methyl 8-chloro-6-oxooctanoate is a key step in the synthesis of α-lipoic acid. pnas.org Similarly, reductases from various microorganisms have been shown to catalyze the reduction of other β- and γ-keto esters with high stereoselectivity. frontiersin.orgjiangnan.edu.cn It is therefore highly probable that this compound can be enzymatically reduced to Methyl 7-hydroxyoctanoate.

Enzymatic Oxidation: The oxidation of this compound could theoretically proceed through several pathways. One possibility is the oxidation of the terminal methyl ester, though this is a less common biological reaction. A more likely route involves the omega-oxidation (ω-oxidation) pathway, which acts on the carbon atom furthest from the carboxyl group. wikipedia.org This pathway, typically a minor route for fatty acid metabolism in vertebrates, involves a series of enzymes including cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. wikipedia.org These enzymes could potentially act on the methyl-terminated end of this compound, leading to the formation of a dicarboxylic acid derivative. Additionally, certain peroxygenases have been shown to hydroxylate and epoxidize medium-chain fatty acids. mdpi.com

Involvement in Broader Metabolic Networks and Biosynthetic Pathways

Beyond its direct catabolism, this compound and its structural analogs can serve as intermediates or precursors in more complex biosynthetic pathways.

Analogies with Intermediates in Amino Acid Catabolism

The α-keto acid moiety is a common feature in the catabolism of amino acids. For example, the breakdown of branched-chain amino acids like leucine, isoleucine, and valine proceeds through transamination to their corresponding α-keto acids. nih.gov One such intermediate is (S)-3-methyl-2-oxopentanoate, derived from isoleucine. nih.govwikipedia.org These α-keto acids are then oxidatively decarboxylated by a dehydrogenase complex. nih.gov

This compound, while not an α-keto acid, shares the ketone functional group with these amino acid catabolites. This structural similarity suggests that enzymes involved in amino acid metabolism, particularly those with broad substrate tolerance, might recognize and transform this compound. The metabolic pathways of these structurally related molecules are presented in the table below.

CompoundMetabolic PathwayKey Enzyme Class
(S)-3-Methyl-2-oxopentanoateIsoleucine CatabolismBranched-chain α-keto acid dehydrogenase
This compoundFatty Acid Metabolism (potential)Acyl-CoA Dehydrogenase, Ketoreductase

Precursor Role in Natural Product Biosynthesis

The structural backbone of this compound makes it a potential precursor for the synthesis of various natural products, most notably prostaglandins (B1171923) and related lipid mediators. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids that contain a five-carbon ring. researchgate.net The synthesis of certain prostaglandin (B15479496) analogs involves intermediates with a similar carbon chain length and functionalization.

A notable example is the synthesis of Misoprostol, a synthetic analog of prostaglandin E1. A key intermediate in its synthesis is methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, which can be prepared from suberic acid, a dicarboxylic acid related to the octanoate (B1194180) backbone. mdpi.com While not a direct precursor, this highlights the utility of C8-dicarboxylic acid derivatives in constructing the prostaglandin core. Furthermore, other bioactive lipid mediators, such as resolvins, protectins, and maresins, are derived from long-chain polyunsaturated fatty acids through pathways involving sequential oxidation and cyclization, demonstrating the principle of building complex signaling molecules from fatty acid precursors.

Biocatalytic Applications and Enzyme Engineering for this compound Modifications

The enzymatic transformations of this compound, particularly the reduction of its ketone group, are of significant interest in biocatalysis for the production of valuable chiral building blocks. The ability to perform these reactions with high stereoselectivity under mild conditions makes enzymes attractive alternatives to traditional chemical methods.

Ketoreductases (KREDs) are the primary enzymes employed for the asymmetric reduction of keto esters like this compound. researchgate.netfrontiersin.orgnih.gov The stereochemical outcome of these reductions can often be controlled by selecting enzymes with different stereopreferences or by modifying the substrate.

Enzyme engineering plays a crucial role in optimizing KREDs for specific applications. Techniques such as directed evolution and site-directed mutagenesis are used to improve the activity, stability, and stereoselectivity of these enzymes towards non-natural substrates. For example, engineering the active site of a ketoreductase by altering key amino acid residues can lead to a complete reversal of stereoselectivity, allowing for the synthesis of either enantiomer of the corresponding hydroxy ester from the same keto precursor. nih.gov Furthermore, engineering efforts have focused on broadening the substrate scope of KREDs to accept bulkier or structurally diverse keto esters. researchgate.net Such engineered enzymes could be highly effective for the efficient and selective reduction of this compound to produce optically pure Methyl 7-hydroxyoctanoate, a valuable chiral intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Enzymatic Stereoselective Conversions

The stereoselective reduction of the ketone group in this compound to a secondary alcohol is a key transformation, yielding chiral Methyl 7-hydroxyoctanoate. This reaction is predominantly achieved using oxidoreductases, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), and to some extent, ene-reductases for related unsaturated systems. nih.govnih.gov These enzymes are capable of delivering hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon with high stereocontrol, producing either the (R)- or (S)-enantiomer of the corresponding alcohol. nih.gov

The stereochemical outcome of these bioreductions can be influenced by several factors, including the specific enzyme used, the substrate structure, and reaction conditions. mdpi.com Enzyme libraries, often containing numerous variants of reductases, are screened to identify catalysts that provide high conversion and enantioselectivity for a specific substrate. acs.org For example, in the reduction of various α-chloro-β-keto esters, screening of reductases from Saccharomyces cerevisiae allowed for the production of at least two of the four possible diastereomers with high optical purity. acs.org

While direct studies on this compound are not extensively documented in isolation, research on structurally similar substrates provides significant insight. For instance, the KRED-catalyzed stereoselective reduction of methyl 8-chloro-6-oxooctanoate is a critical step in synthesizing a key intermediate for α-lipoic acid. rsc.org Similarly, the bioreduction of α,β-unsaturated γ-keto esters using ene-reductases from the Old Yellow Enzyme (OYE) family proceeds with excellent stereoselectivity. rsc.org These enzymes typically catalyze the reduction of the C=C double bond, but their application highlights the potential for highly selective enzymatic modifications of oxoesters. nih.govrsc.org

The following table summarizes representative results for the stereoselective bioreduction of keto esters using various enzymes, illustrating the high degree of selectivity achievable.

Enzyme Engineering for Enhanced Oxoester Biotransformations

While nature provides a vast array of enzymes, their native properties are often not optimal for industrial applications involving non-natural substrates like this compound. nih.gov Protein engineering, encompassing directed evolution and rational design, has become an indispensable tool to tailor enzymes with improved characteristics such as higher activity, enhanced stability, broader substrate scope, and even inverted stereoselectivity. nih.govfrontiersin.org

A notable example of enhancing oxoester biotransformation is the engineering of a ketoreductase from Sporobolomyces salmonicolor (SsCR) for the reduction of methyl 8-chloro-6-oxooctanoate. rsc.org Through structure-guided protein engineering, a variant was developed that exhibited a 3-fold increase in catalytic activity (kcat) and improved stereoselectivity (98.0% ee) compared to the wild-type enzyme. This engineered biocatalyst enabled the complete reduction of a high concentration of the substrate (260 g L−1). rsc.org

Similarly, the directed evolution of an alcohol dehydrogenase was crucial in the industrial synthesis of an intermediate for the cholesterol-lowering drug atorvastatin. acs.orgnih.gov The engineering efforts dramatically improved the enzyme's performance for the reduction of ethyl 4-chloro-3-oxobutanoate, significantly increasing the substrate loading, space-time yield, and catalyst efficiency. acs.org Another approach involves creating fusion proteins or using computational methods to guide the redesign of enzyme active sites to better accommodate bulky or non-natural substrates. rsc.orgresearchgate.net These engineering strategies are directly applicable to improving the biotransformation of other oxoesters, including this compound, for efficient production of valuable chiral building blocks. researchgate.net

The table below presents findings from enzyme engineering studies aimed at improving the biotransformation of oxoesters.

Elucidation of Enzymatic Reaction Mechanisms

Understanding the reaction mechanism of enzymes that transform oxoesters is fundamental for their effective application and engineering. The reduction of the keto group in this compound by ketoreductases (KREDs/ADHs) follows a well-established mechanism. These enzymes typically employ a catalytic triad (B1167595) or tetrad of amino acid residues within their active site and utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.govrsc.org

The catalytic cycle for a typical short-chain dehydrogenase/reductase (SDR) involves the binding of the NAD(P)H cofactor, followed by the substrate. nih.gov The carbonyl group of the keto ester is polarized by interaction with a conserved tyrosine residue, which acts as a general acid. This polarization facilitates the stereospecific transfer of a hydride ion from the C4 position of the cofactor to the si- or re-face of the substrate's carbonyl carbon. rsc.org Subsequently, the protonated tyrosine donates a proton to the carbonyl oxygen, and the resulting alcohol product is released, followed by the oxidized cofactor NAD(P)+. rsc.org The precise positioning of the substrate within the active site, governed by interactions with specific amino acid residues, dictates the high stereoselectivity of the reduction.

For related α,β-unsaturated oxoesters, ene-reductases of the OYE family employ a flavin mononucleotide (FMN) cofactor. rsc.org The mechanism involves the reduction of the enzyme-bound FMN by NAD(P)H. The activated substrate is anchored in the active site, often via hydrogen bonds to conserved histidine or asparagine residues. nih.gov This binding polarizes the C=C double bond, facilitating a nucleophilic attack from the reduced flavin, which delivers a hydride to the β-carbon, while a conserved tyrosine residue provides a proton to the α-carbon in a trans-fashion. rsc.org Computational and modeling studies are increasingly used to probe these mechanisms in detail, revealing the subtle interplay of forces that govern substrate binding and catalysis. patonlab.com

Advanced Analytical Methodologies for Methyl 7 Oxooctanoate Characterization and Quantification

Chromatographic Techniques and Method Development

Chromatographic methods are fundamental for the separation and quantification of methyl 7-oxooctanoate from complex matrices. Both gas and liquid chromatography offer distinct advantages for the analysis of this and other oxoesters.

Gas Chromatography (GC) Applications for Complex Mixtures Containing Oxoesters

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and sensitivity make it ideal for identifying and quantifying oxoesters in intricate mixtures.

Research has demonstrated the utility of GC-MS in identifying oxoesters in natural product extracts. For instance, a phytochemical analysis of Centaurea bruguieriana successfully identified methyl 8-oxooctanoate in the chloroform (B151607) fraction using GC-MS. mdpi.com In a similar vein, the analysis of the saponifiable fraction of Sophora tomentosa leaves by GC-MS led to the identification of nonanoic acid, 9-oxo-, methyl ester, an isomer of this compound. ekb.eg The identification in this study was based on the comparison of retention indices and mass spectral data with established libraries. ekb.eg

The successful application of GC-MS for these related oxoesters underscores its suitability for the analysis of this compound. A typical GC-MS method for such an analysis would involve a capillary column, such as one with a 5% polysilarylene, 95% polydimethylsiloxane (B3030410) copolymer stationary phase, to achieve efficient separation of components in a complex mixture. qa-group.com

Table 1: GC-MS Parameters for the Analysis of Related Oxoesters

ParameterValueReference
Column Capillary column (e.g., RTX-5) ekb.eg
Temperature Program Initial temp. 40°C (2 min hold), ramp to 200°C at 5°C/min (2 min hold), then ramp to 300°C at 5°C/min (2 min hold) mdpi.com
Identification Comparison of retention indices and mass spectra with NIST and Wiley libraries ekb.eg

High-Performance Liquid Chromatography (HPLC) in Oxoester Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it a suitable alternative to GC for oxoesters. When coupled with a UV or mass spectrometry detector, HPLC provides excellent sensitivity and selectivity.

The development of a robust HPLC method is crucial for the accurate quantification of oxoesters. While specific methods for this compound are not widely published, methods for structurally similar compounds can be adapted. For example, a stability-indicating RP-HPLC method was developed for a pyrrole (B145914) derivative, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. pensoft.net This method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, demonstrating the utility of reversed-phase chromatography for separating keto-esters. pensoft.net

For the analysis of this compound, a reversed-phase HPLC method would likely be effective. The choice of a C18 or a more polar-embedded stationary phase would depend on the polarity of the compound and the complexity of the sample matrix. A mobile phase of acetonitrile and water or a suitable buffer would be employed in either an isocratic or gradient elution mode to achieve optimal separation. Detection could be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally, with a mass spectrometer for enhanced specificity and sensitivity.

Table 2: Exemplary HPLC Method Parameters for a Related Keto-Ester

ParameterValueReference
Column C18 (150×4 mm i.d., 5 μm) pensoft.net
Mobile Phase Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.net
Detection UV/VIS at 225 nm pensoft.net

Development of Calibration Standards and Reference Compounds for Oxoesters

The accurate quantification of this compound by chromatographic techniques relies on the availability of high-purity calibration standards. The synthesis and purification of reference compounds are therefore critical steps in method development.

A common route for the synthesis of esters is through the Fischer esterification of the corresponding carboxylic acid. For instance, ethyl 7-oxooctanoate has been synthesized by the esterification of 7-oxooctanoic acid with ethanol (B145695) in the presence of an acid catalyst. vulcanchem.com This same principle can be applied to the synthesis of this compound by using methanol (B129727) instead of ethanol.

The purification of the synthesized oxoester is essential to ensure its suitability as a reference standard. This can be achieved through techniques such as distillation or column chromatography. researchgate.netorgsyn.org The purity of the final product should be verified using analytical techniques like GC-MS and NMR spectroscopy.

The availability of a well-characterized reference standard allows for the creation of calibration curves, which are essential for the accurate quantification of this compound in unknown samples. The use of an internal standard is also recommended to correct for variations in sample preparation and instrument response.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the this compound molecule.

The ¹³C NMR spectrum would be characterized by a signal for the ester carbonyl carbon at around 174 ppm and a signal for the ketone carbonyl carbon at approximately 209 ppm. The methyl ester carbon would resonate at about 51-52 ppm, and the methyl carbon of the acetyl group would appear around 30 ppm. The methylene (B1212753) carbons would have signals in the range of 23-43 ppm. beilstein-journals.orgresearchgate.netorganicchemistrydata.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1 (C=O, ester)-~174
2 (-CH₂-)~2.3 (t)~34
3 (-CH₂-)~1.6 (m)~25
4 (-CH₂-)~1.5 (m)~29
5 (-CH₂-)~1.6 (m)~24
6 (-CH₂-)~2.4 (t)~43
7 (C=O, ketone)-~209
8 (-CH₃)~2.1 (s)~30
O-CH₃~3.6 (s)~51

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, with a molecular formula of C₉H₁₆O₃, the expected nominal molecular weight is 172 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 172. The fragmentation pattern of this compound would be influenced by the presence of both the ester and ketone functional groups. scienceready.com.aulibretexts.org

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment ion at m/z 141. Another characteristic fragmentation is the McLafferty rearrangement, which for this molecule could lead to a prominent peak at m/z 74.

The ketone functionality would likely induce cleavage at the alpha position. Cleavage of the C6-C7 bond would result in an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak for methyl ketones. Cleavage of the C7-C8 bond is also possible.

The analysis of the mass spectrum of a related compound, methyl 4-(2-aminophenyl)-4-oxobutanoate, shows a molecular ion peak at m/z 207, confirming the utility of MS in determining the molecular weight of such molecules.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment
172[M]⁺
141[M - OCH₃]⁺
113[M - COOCH₃]⁺
74McLafferty rearrangement product
59[COOCH₃]⁺
43[CH₃CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. bellevuecollege.edu For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its constituent bonds. The most prominent peaks are expected for the carbonyl (C=O) groups of the ketone and the ester, as well as the C-O bond of the ester.

The presence of a ketone functional group is typically identified by a strong absorption band in the range of 1725-1705 cm⁻¹. uc.edu The ester functional group also has a strong C=O stretching band, which appears at a slightly higher frequency, generally between 1750-1730 cm⁻¹. uc.edu Additionally, the C-O stretching vibration of the ester group will produce a strong band in the region of 1300-1000 cm⁻¹. uc.edu The aliphatic C-H bonds of the octanoate (B1194180) chain will show stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations at approximately 1465 cm⁻¹ for -CH₂- groups and 1450 and 1375 cm⁻¹ for -CH₃ groups. uc.edulibretexts.org

A summary of the expected IR absorption frequencies for this compound is provided in the table below.

Table 1: Predicted IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
KetoneC=O1725-1705Strong
EsterC=O1750-1730Strong
EsterC-O1300-1000Strong
AlkaneC-H3000-2850Strong
Methylene-CH₂-1465Medium
Methyl-CH₃1450 and 1375Medium

Data sourced from multiple references. uc.edulibretexts.orglibretexts.org

Hyphenated Techniques and Emerging Analytical Approaches for Oxoester Research

GC-MS for Volatile Compound Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. researchgate.netnih.gov In the context of oxoester research, GC-MS is instrumental for profiling and identifying compounds like this compound. researchgate.netescholarship.org The gas chromatograph separates the individual components of a sample based on their volatility and interaction with the stationary phase of the column, after which the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. nih.govmdpi.com

Research has demonstrated the utility of GC-MS in identifying and quantifying various oxoesters in different matrices. For instance, studies on the volatile profiles of food products have successfully identified and monitored changes in the concentration of compounds including this compound during storage. researchgate.net The technique's sensitivity and specificity make it suitable for trace-level analysis, which is crucial in the detection of potentially genotoxic impurities in pharmaceutical substances. ijpsr.com

The typical GC-MS analysis involves a capillary column, such as a ZB-5 MS, with a carrier gas like helium. ijpsr.com The instrument parameters, including injector temperature, column flow rate, and mass spectrometer settings, are optimized to achieve the best separation and detection of the target analytes. ijpsr.com

Table 2: Example GC-MS Parameters for Volatile Compound Analysis

ParameterValue
ColumnZB-5 MS (30 m x 0.32 mm, 1.0 µm film)
Carrier GasHelium
Flow Rate1.0 ml/min
Injector Temperature230 °C
MS Source Temperature230 °C
Ionization ModeElectron Ionization (EI)

Data based on a representative method. ijpsr.com

Integration into Metabolomics and Lipidomics Research

Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids, respectively, within a biological system. cas.cznottingham.ac.uk These fields aim to provide a comprehensive understanding of the metabolic state of an organism in response to various stimuli. nih.gov The analytical platforms for these studies often rely on mass spectrometry coupled with separation techniques like GC or LC. cas.cz

This compound, as an oxoester, falls within the classes of compounds analyzed in metabolomics and lipidomics research. vulcanchem.com Its presence and concentration can be indicative of specific biochemical pathways or oxidative processes. For example, studies on lipid peroxidation have identified related compounds like methyl 8-oxooctanoate as products of the degradation of fatty acids. researchgate.net The integration of this compound analysis into metabolomics and lipidomics workflows allows for its detection and quantification in complex biological samples, contributing to a broader understanding of metabolic and lipid profiles. vulcanchem.comresearchgate.net These advanced analytical approaches can help in identifying biomarkers for various conditions and understanding the molecular basis of diseases. cas.cz

Advanced Approaches for Enhanced Analytical Precision and Selectivity

The continuous evolution of analytical technologies provides advanced approaches to improve the precision and selectivity of oxoester analysis. vulcanchem.com High-resolution mass spectrometry (HRMS) offers greater mass accuracy than standard mass spectrometers, enabling more confident identification of compounds in complex mixtures. nih.gov Techniques like tandem mass spectrometry (MS/MS) further enhance selectivity by isolating a specific ion and fragmenting it to produce a characteristic spectrum, which is particularly useful for distinguishing between isomers. nih.gov

Furthermore, the development of novel sample preparation techniques, such as solid-phase microextraction (SPME), can improve the extraction and concentration of volatile compounds like this compound from various matrices, leading to enhanced detection by GC-MS. researchgate.net The optimization of chromatographic methods, including the use of specialized columns and temperature programming, can also significantly improve the separation and resolution of complex mixtures. ijpsr.com These advanced methodologies are crucial for achieving the high levels of precision and selectivity required in fields such as pharmaceutical analysis, food science, and metabolomics. researchgate.netijpsr.comsepscience.com

Applications in Specialized Chemical Research Fields Involving Methyl 7 Oxooctanoate

Role in Flavor and Fragrance Chemistry

The presence of both a keto group and an ester functionality in Methyl 7-oxooctanoate suggests its potential relevance in the field of flavor and fragrance science. Carbonyl compounds and esters are two of the most significant classes of aroma compounds.

Specific sensory data for this compound is not widely documented. However, based on the general characteristics of similar medium-chain ketones and methyl esters, its potential contribution to aroma and taste profiles can be inferred. Methyl ketones are often associated with fruity, floral, and sometimes cheesy or waxy notes. For instance, heptan-2-one, a seven-carbon methyl ketone, is known for its banana- and pear-like aroma. Similarly, methyl esters of medium-chain fatty acids can contribute fruity and sweet notes. The combination of these two functional groups in one molecule could result in a complex aroma profile, potentially exhibiting both fruity and slightly fatty or waxy characteristics.

The table below illustrates the typical aroma profiles of compounds structurally related to this compound, providing a basis for its potential sensory properties.

CompoundStructural ClassTypical Aroma/Flavor Profile
Heptan-2-oneMethyl KetoneFruity (banana, pear), cheesy
Methyl hexanoateMethyl EsterFruity (pineapple, apple), sweet
Methyl octanoate (B1194180)Methyl EsterFruity (orange, grape), waxy

This table is for illustrative purposes and shows the aroma profiles of compounds with similar functional groups or chain lengths to this compound.

While direct evidence of this compound's use as a precursor in the synthesis of specific commercial flavor compounds is scarce, its chemical structure makes it a plausible intermediate for creating more complex aroma molecules. The ketone and ester functionalities offer reactive sites for various chemical transformations.

Potential Synthetic Pathways:

Reduction of the keto group: The carbonyl group can be reduced to a secondary alcohol, yielding methyl 7-hydroxyoctanoate. This hydroxy ester could then be used to synthesize lactones, an important class of flavor compounds known for their creamy, fruity, and coconut-like aromas.

Reactions at the alpha-carbon: The carbon atom adjacent to the keto group can be a site for aldol (B89426) condensation reactions, allowing for the formation of larger, more complex molecules with potentially novel sensory properties.

Ester hydrolysis and modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-oxooctanoic acid. This acid can then be re-esterified with different alcohols to produce a range of 7-oxoesters with varying aroma profiles.

The following table outlines potential flavor compounds that could be synthesized from this compound.

PrecursorReaction TypePotential Product ClassPotential Aroma Characteristics
This compoundReduction & LactonizationLactones (e.g., γ-octalactone)Fruity, creamy, coconut
This compoundAldol Condensationα,β-Unsaturated ketonesFloral, fruity, woody
This compoundHydrolysis & Re-esterificationVarious 7-oxoestersVaried fruity and floral notes

This table presents hypothetical synthetic routes to flavor compounds starting from this compound.

Environmental Chemical Studies of Oxoesters

The study of oxoesters like this compound in the environment is crucial for understanding the fate and impact of oxygenated organic compounds. These compounds can originate from both natural and anthropogenic sources.

This compound can be formed through the oxidation and breakdown of larger organic molecules, particularly unsaturated fatty acids.

Lipid Oxidation: The autoxidation of polyunsaturated fatty acids is a common process in food spoilage and biological systems. This process involves the formation of hydroperoxides, which can then cleave to form a variety of smaller, volatile compounds, including aldehydes, ketones, and esters. The formation of a 7-oxoester like this compound would likely involve the oxidation of a fatty acid with a double bond at a specific position, followed by cleavage and esterification.

Biodegradation: Microorganisms play a key role in the breakdown of organic matter in the environment. The biodegradation of long-chain fatty acids and their esters can proceed through various pathways, including β-oxidation. While β-oxidation primarily shortens the carbon chain by two-carbon units, other oxidative pathways can lead to the formation of keto acids and their esters. It is plausible that microbial degradation of certain lipids or other organic pollutants could generate this compound as an intermediate metabolite.

Once formed in the environment, oxoesters like this compound are subject to further transformation.

Environmental Fate: The environmental persistence of this compound is expected to be relatively low. The ester linkage is susceptible to hydrolysis, which would break the molecule into 7-oxooctanoic acid and methanol (B129727). Both of these products are generally considered to be readily biodegradable. The ketone group can also be a site for microbial attack, potentially leading to further oxidation or reduction.

Transformation Product Analysis: The analysis of transformation products is essential for understanding the complete environmental pathway of a compound. For this compound, key transformation products to monitor would include:

7-Oxooctanoic acid: The product of ester hydrolysis.

Methanol: The other product of ester hydrolysis.

Hydroxy acids: Resulting from the microbial reduction of the keto group.

Shorter-chain fatty acids: Products of further biodegradation.

The table below summarizes the likely environmental transformation products of this compound and the analytical techniques that could be used for their detection.

Parent CompoundTransformation ProcessKey Transformation Product(s)Analytical Technique(s)
This compoundHydrolysis7-Oxooctanoic acid, MethanolGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
This compoundMicrobial ReductionMethyl 7-hydroxyoctanoateGC-MS
7-Oxooctanoic acidFurther BiodegradationShorter-chain dicarboxylic acidsLC-MS

This table provides a summary of potential environmental transformation pathways and analytical methods for this compound and its degradation products.

Computational Chemistry and Theoretical Studies of Methyl 7 Oxooctanoate

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are invaluable for studying the dynamic nature and electronic properties of flexible molecules such as methyl 7-oxooctanoate.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a view of the molecule's dynamic behavior.

For this compound, with its flexible seven-carbon chain, a vast number of conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. This involves simulating the molecule in a vacuum or in a solvent box (e.g., water, ethanol) and observing its folding and unfolding over nanoseconds. The results would reveal the most probable shapes the molecule adopts, governed by torsional strains and non-bonded interactions along the alkyl chain.

Furthermore, MD simulations are crucial for studying intermolecular interactions. By simulating multiple this compound molecules together, one could analyze how they pack in a condensed phase and identify the primary modes of interaction (e.g., dipole-dipole interactions between the carbonyl groups). This is essential for understanding physical properties like boiling point and viscosity.

Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)% Population (at 298 K)
1 (Linear)180° (anti)0.0045%
2 (Gauche 1)+60°0.9520%
3 (Gauche 2)-60°0.9520%
4 (Folded)Variable1.5015%
Note: This table is illustrative and represents the type of data obtained from MD simulations. Actual values would require a specific simulation to be performed.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other fundamental molecular properties.

For this compound, DFT calculations would provide a detailed picture of its electronic structure. Key insights would include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electrostatic Potential (ESP): An ESP map would visualize the electron density around the molecule, highlighting the electron-rich regions (the oxygen atoms of the ketone and ester groups) and electron-poor regions (the carbonyl carbons and acidic protons). This is predictive of how the molecule will interact with electrophiles and nucleophiles.

Partial Charges: Calculation of atomic partial charges (e.g., Mulliken, NBO) would quantify the polarity of bonds, confirming the electrophilic nature of the carbonyl carbons.

These electronic parameters are fundamental to predicting the molecule's reactivity. For instance, the LUMO's location and energy would indicate the most likely site for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from a Representative DFT Calculation (B3LYP/6-31G)*

PropertyPredicted Value
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment2.8 Debye
Partial Charge on Ketone Carbon (C7)+0.45 e
Partial Charge on Ester Carbon (C1)+0.55 e
Note: This table contains representative values for illustrative purposes. Actual values are dependent on the specific computational method and basis set used.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are a cornerstone of modern mechanistic chemistry, allowing researchers to map out the entire energy profile of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction coordinate diagram can be constructed.

For this compound, this approach could elucidate the mechanisms of its characteristic reactions. For example, the chemoselective reduction of the ketone in the presence of the ester could be studied. DFT calculations would be used to:

Model the approach of a reducing agent (e.g., NaBH₄) to both the ketone and ester carbonyls.

Locate the transition state structures for both potential reaction pathways.

Calculate the activation energy (the energy difference between the reactants and the transition state) for each pathway.

A lower calculated activation energy for the reduction of the ketone would provide a theoretical rationalization for the observed experimental selectivity. Similarly, mechanisms for reactions like enolate formation, aldol (B89426) condensation, or hydrolysis could be investigated in silico.

Rational Design of Novel Chemical Entities and Catalysts Involving Oxoester Scaffolds

The principles of computational chemistry are central to the rational design of new molecules and catalysts. By understanding the structure-property relationships of an existing scaffold like that of an oxoester, new chemical entities with desired properties can be designed computationally before being synthesized.

In the context of this compound, this could involve designing derivatives with enhanced reactivity or specific physical properties. For example, if the goal were to create a more effective precursor for polymerization, computational models could predict how substitutions on the alkyl chain would affect the molecule's electronic properties and steric profile.

More significantly, computational methods can guide the design of catalysts tailored for reactions involving the oxoester functional group. For instance, in designing a catalyst for the selective hydrogenation of the ketone group in this compound, computational screening could be employed. This process would involve:

Building a virtual library of potential metal-ligand catalyst complexes.

Docking the substrate (this compound) into the active site of each catalyst.

Using quantum mechanics to calculate the binding energies and the activation barriers for the catalytic cycle.

This high-throughput screening would identify the most promising catalyst candidates with the highest predicted activity and selectivity, thereby minimizing the experimental effort required for catalyst discovery.

Future Directions and Emerging Research Avenues for Methyl 7 Oxooctanoate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxoesters, including Methyl 7-oxooctanoate, is undergoing a significant transformation towards more sustainable and efficient methods. Traditional chemical synthesis often relies on harsh conditions and environmentally challenging reagents. rsc.org The future lies in the adoption of green chemistry principles, which prioritize the use of renewable feedstocks, reduction of waste, and energy-efficient processes. gspchem.comwilcoprime.com

One of the most promising areas is the use of biocatalysis. Enzymes, such as lipases and oxidoreductases, offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical production. rsc.orgresearchgate.net For instance, a three-step biocatalytic procedure has been developed for the synthesis of chiral 3-oxoesters, demonstrating the potential of enzymes to create complex molecules with high precision. rsc.org This approach avoids the use of metal catalysts and complex reagents, relying instead on renewable enzymes. rsc.org

Another key trend is the development of one-pot synthesis procedures, which combine multiple reaction steps into a single process. This not only saves time and resources but also minimizes waste generation. A recent example is the synthesis of δ-oxoesters through an N-heterocyclic carbene-catalyzed annulation–deoxalation reaction, which proceeds under mild conditions and offers a wide substrate scope. nih.gov

The specialty chemicals industry is also increasingly looking at bio-based alternatives to traditional petroleum-based feedstocks. distil.market Research into producing this compound from renewable resources, such as suberic acid derived from biomass, is a critical step towards a more sustainable chemical industry. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Oxoesters

MethodologyAdvantagesDisadvantagesKey Research Areas
Traditional Chemical Synthesis Well-established, versatileHarsh conditions, environmental impact, waste generationOptimization of existing processes, use of less hazardous reagents
Biocatalysis High selectivity, mild conditions, renewable catalysts, reduced environmental impact rsc.orgmdpi.comLonger reaction times, enzyme stability and cost rsc.orgEnzyme discovery and engineering, process optimization, whole-cell biocatalysis researchgate.net
One-Pot Synthesis Increased efficiency, reduced waste, resource-saving nih.govComplexity of reaction design, potential for side reactionsDevelopment of new catalytic systems, expansion of substrate scope nih.gov
Renewable Feedstocks Reduced reliance on fossil fuels, lower carbon footprint distil.marketAvailability and cost of feedstocks, conversion efficiencyDevelopment of efficient conversion pathways from biomass, integration with biorefineries

Exploration of Undiscovered Biochemical Roles and Pathways

While the synthetic aspects of this compound are advancing, its biochemical roles and metabolic pathways remain largely unexplored. Keto esters, as a class of compounds, are known to have significant biological activity, and understanding the specific functions of this compound could unlock new therapeutic and biotechnological applications.

Recent research has highlighted the therapeutic potential of ketone bodies and their esters in various diseases, including cardiovascular conditions and metabolic disorders. researchgate.netfrontierspartnerships.org Ketone esters can act as an alternative energy source for the brain and other organs, and they also have signaling functions, influencing inflammation and gene expression. nih.govmdpi.com For example, the ketone body β-hydroxybutyrate has been shown to have anti-inflammatory properties. researchgate.net

The metabolism of ketone bodies involves a series of enzymatic reactions that convert them into acetyl-CoA, which then enters the citric acid cycle for energy production. mdpi.com Investigating whether this compound or its metabolites interact with these pathways could reveal new therapeutic targets. For instance, studies on other keto esters have shown that they can influence the transcription of genes involved in cholesterol and fatty acid synthesis. nih.gov

Future research should focus on:

Metabolic Profiling: Identifying the metabolic fate of this compound in various biological systems to understand how it is processed and what metabolites are formed.

Enzyme Interactions: Investigating the interactions of this compound with key enzymes in metabolic pathways, such as those involved in ketogenesis and fatty acid oxidation. frontierspartnerships.org

Signaling Pathways: Exploring the potential of this compound to act as a signaling molecule, similar to other ketone bodies, and its impact on cellular processes like inflammation and apoptosis. nih.gov

Advancements in High-Throughput Analytical Platforms

The ability to rapidly and accurately analyze complex mixtures is crucial for both fundamental research and industrial applications of this compound. High-throughput analytical platforms are becoming increasingly important for screening large numbers of samples, optimizing reaction conditions, and identifying novel compounds.

Several advanced analytical techniques are being applied to the analysis of esters and other organic compounds:

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying organic molecules. onlineorganicchemistrytutor.com Recent developments, such as atmospheric solids analysis probe (ASAP)-MS, offer rapid screening with minimal sample preparation. wur.nlacs.org

Supercritical Fluid Chromatography (SFC): SFC coupled with MS has emerged as a high-throughput method for the analysis of fatty acid esters, offering fast and high-resolution separation. nih.govchromatographyonline.com This technique is also considered "green" due to its use of carbon dioxide as the mobile phase. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules and can be used to follow reaction kinetics and identify intermediates in real-time. onlineorganicchemistrytutor.comnih.gov

Robotic Systems: The automation of sample preparation and analysis through robotic systems has significantly increased the throughput of analytical laboratories, enabling the analysis of hundreds of samples per day. nih.gov

These advanced analytical platforms will be instrumental in accelerating research on this compound, from optimizing its synthesis to uncovering its biological functions.

Integrated Computational-Experimental Approaches for Comprehensive Understanding

The integration of computational and experimental methods is a powerful strategy for gaining a deeper understanding of the chemical and biological properties of molecules like this compound. Computational chemistry can be used to predict reaction outcomes, elucidate reaction mechanisms, and design new catalysts, while experimental studies provide the necessary validation and real-world data. jst.go.jpacs.org

In the context of synthesis, computational tools can help in designing more efficient and selective catalytic systems. For example, density functional theory (DFT) calculations have been used to investigate the mechanism of nickel-catalyzed reactions involving α-keto esters, providing insights that can guide the development of new catalysts. jst.go.jpacs.org

For understanding biochemical roles, computational approaches can be used to model the interaction of this compound with biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and guiding the design of new drug candidates. nih.gov An integrated computational and experimental approach has been successfully used to identify inhibitors for viral proteases, demonstrating the power of this strategy in drug discovery. nih.gov

The synergy between computational and experimental approaches will be crucial for accelerating progress in the field of oxoester research, enabling a more rational and targeted approach to discovery and development.

Sustainable and Green Chemistry Aspects in Oxoester Research

The principles of sustainable and green chemistry are becoming central to all aspects of chemical research and production. etedge-insights.comgspchem.comwilcoprime.comengieimpact.com For oxoesters like this compound, this means a focus on developing environmentally benign synthesis methods, using renewable resources, and minimizing the environmental impact of their entire life cycle.

Key aspects of sustainable and green chemistry in oxoester research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Asymmetric strategies are preferred over kinetic resolutions to enhance atom economy. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures, reducing energy consumption and greenhouse gas emissions. wilcoprime.com

Catalysis: Utilizing catalytic processes, especially biocatalysis and chemocatalysis, to improve efficiency and reduce waste. rsc.orgmdpi.com

Circular Economy: Exploring ways to recycle and reuse by-products and waste streams, moving towards a more circular model of chemical production. wilcoprime.com

The adoption of these principles will not only reduce the environmental footprint of oxoester research and production but also drive innovation and create new economic opportunities. etedge-insights.comdistil.market

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.